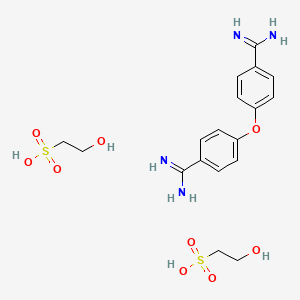
Phenamidine isethionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenamidine isethionate, also known as this compound, is a useful research compound. Its molecular formula is C18H26N4O9S2 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
1.1 Treatment of Leishmaniasis
Phenamidine isethionate has been evaluated for its effectiveness in treating leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. A systematic review indicated that pentamidine isethionate (often referenced alongside phenamidine) exhibits a comparable cure rate to first-line anti-leishmanial drugs. The pooled cure rates for tegumentary leishmaniasis were reported at 78.8% and 92.7% for controlled randomized trials and observational studies, respectively . For visceral leishmaniasis, the cure rates were 84.8% and 90.7% under similar study conditions .
1.2 Efficacy Against Babesia divergens
Research has demonstrated that this compound possesses significant in vitro activity against Babesia divergens, a protozoan parasite responsible for bovine babesiosis. In a study utilizing a tritiated hypoxanthine incorporation assay, the minimum inhibitory concentration (MIC) values indicated that this compound, particularly when combined with oxomemazine, showed enhanced efficacy compared to other tested agents . This suggests potential therapeutic strategies for managing infections caused by this parasite.
Veterinary Applications
2.1 Antimicrobial Properties
This compound has also been explored for its antimicrobial properties in veterinary medicine. The European Medicines Agency has highlighted the importance of responsible antimicrobial use in animals to mitigate the risk of antimicrobial resistance . Phenamidine's role as an effective treatment option for certain protozoal infections underscores its significance in veterinary therapeutics.
Safety Profile
The safety profile of this compound has been scrutinized in clinical trials. A study focusing on American Cutaneous Leishmaniasis (ACL) demonstrated that the compound was safe when administered in multiple doses (7 mg/kg). The cure rates improved significantly with increased dosing frequency: 45% for a single dose, 81.1% for two doses, and 96.2% for three doses . No serious adverse events were reported during this trial, suggesting a favorable safety margin.
Case Studies and Research Findings
Propriétés
Numéro CAS |
620-90-6 |
|---|---|
Formule moléculaire |
C18H26N4O9S2 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
4-(4-carbamimidoylphenoxy)benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C14H14N4O.2C2H6O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18;2*3-1-2-7(4,5)6/h1-8H,(H3,15,16)(H3,17,18);2*3H,1-2H2,(H,4,5,6) |
Clé InChI |
LQQSAQZTFJQBMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Key on ui other cas no. |
620-90-6 |
Synonymes |
4,4'-oxydibenzamidine 2-hydroxyethanesulfonic acid phenamidine isethionate phenamidine isothionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















